molecular formula C10H11N B1366674 6,7-Dimethylindole CAS No. 55199-24-1

6,7-Dimethylindole

Cat. No. B1366674
CAS RN: 55199-24-1
M. Wt: 145.2 g/mol
InChI Key: NATXVTGOBMUXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05736534

Procedure details

To a solution of boron trichloride (200 mL of 1M in xylene; 200 mmol) at 0°-5° C. was added 2,3-dimethylaniline (22.2 mL, 182 mmol) in dry toluene (110 mL) dropwise over 20 minutes, followed by 2-chloroacetonitrile (13.8 mL, 218 mmol) dropwise over 10 minutes, and finally AlCl3 (27.0 g, 202 mmol) in one portion. The mixture was heated to reflux for 1 hour and 80° C. for 16 hours before cooling and addition of 2N HCl (190 ml). The mixture was heated to 80° C. for 30 min, cooled to 20° C., and the pH adjusted to 3-4 with 2N NaOH. The mixture was extracted with CH2Cl2 with readjustment of the pH to 3-4 after each extraction. The organic extracts were pooled, washed with brine, dried over Na2SO4(s), filtered and concentrated in vacuo. The residue (28.9 g) was recrystallized from CHCl3 /hexanes to afford 26.1 g of pure 2-amino-3,4-dimethyl-α-chloroacetophenone (GC-MS: 197 (M+)). This chloromethylketone (5.02 g, 25.4 mmol) in dioxane (125 mL)/H2O (15 mL) was treated with NaBH4 (1.06 g, 28 mmol) and heated to reflux for 4 hours. The mixture was concentrated in vacuo and partitioned between H2O/CH2Cl at pH ~7. The organic extracts were pooled, dried over MgSO4(s), filtered and concentrated in vacuo to afford the crude indole product (2.9 g) which could be reduced directly or sublimed in vacuo to afford 1.55 g of the title compound so pure indole (GC-MS; 145 (M+)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCC(CCl)=O.O.[BH4-].[Na+].[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1.O1[CH2:24][CH2:23]OCC1>>[CH3:17][C:16]1[C:23]([CH3:24])=[C:18]2[C:13]([CH:12]=[CH:11][NH:10]2)=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
5.02 g
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
1.06 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
125 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between H2O/CH2Cl at pH ~7
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4(s)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude indole product (2.9 g) which

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C=CNC2=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.